[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](3-hydroxy-2H-1,4-benzoxazin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, pyrrolidine, and benzoxazine precursors. The synthetic route may involve:
Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrrolidine Ring Formation: Pyrrolidine can be synthesized via the hydrogenation of pyrrole or through cyclization reactions involving amines and aldehydes.
Benzoxazine Ring Formation: This involves the reaction of phenols with formaldehyde and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzoxazine rings.
Reduction: Reduction reactions can occur at the carbonyl group present in the methanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the benzimidazole and benzoxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced strength, flexibility, or conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole-2-carboxylic acid share structural similarities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid are structurally related.
Benzoxazine Derivatives: Compounds like 3,4-dihydro-2H-1,4-benzoxazine share the benzoxazine ring structure.
Uniqueness
What sets 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone apart is the combination of these three distinct ring systems in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C20H18N4O3/c25-18-11-27-17-8-7-12(10-15(17)21-18)20(26)24-9-3-6-16(24)19-22-13-4-1-2-5-14(13)23-19/h1-2,4-5,7-8,10,16H,3,6,9,11H2,(H,21,25)(H,22,23) |
InChI Key |
LVCDYARDWJEJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.